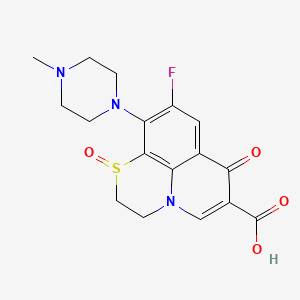

Rufloxacin sulfoxide

Description

Contextualization of Fluoroquinolone Metabolites in Advanced Chemical and Biochemical Research

Fluoroquinolones are a major class of synthetic antibiotics widely used in human and veterinary medicine. researchgate.net Their extensive use has led to their detection in various environmental compartments, prompting significant research into their fate and effects. mdpi.comresearchgate.net When a parent drug like rufloxacin (B1680270) is administered or enters the environment, it can be transformed into various metabolites through biological processes (biotransformation) or abiotic processes such as photodegradation. mdpi.comnih.gov

The Significance of Sulfoxide (B87167) Derivatives in Pharmaceutical and Environmental Chemistry

The sulfoxide functional group, characterized by a sulfur atom double-bonded to an oxygen atom, is a key pharmacophore in medicinal chemistry. The oxidation of a sulfide (B99878) to a sulfoxide introduces significant changes to a molecule's physicochemical properties. It increases polarity, which can influence solubility and excretion profiles. Furthermore, the sulfur center in a sulfoxide is chiral when bonded to two different groups, a feature of critical importance in drug design, as different enantiomers can have vastly different biological activities.

Many successful drugs are sulfoxides, highlighting their pharmaceutical relevance. mdpi.com For instance, proton pump inhibitors like esomeprazole (B1671258) are well-known sulfoxide-containing medicines. In drug development, the transformation of a sulfide to a sulfoxide is a common metabolic pathway, often mediated by cytochrome P450 enzymes. nih.gov Researchers frequently synthesize sulfoxide derivatives to explore structure-activity relationships or to create prodrugs. nih.govnih.gov From an environmental perspective, sulfur-containing pollutants can be oxidized to form sulfoxides, altering their persistence, mobility, and toxicity in soil and water.

Current Research Trajectories and Unexplored Avenues for Rufloxacin Sulfoxide

Direct and extensive research focused solely on this compound is limited. While it has been identified as a potential metabolite of rufloxacin, comprehensive studies characterizing its properties are not widely available in peer-reviewed literature. nih.gov One study developed an HPLC method for the simultaneous measurement of rufloxacin and its potential metabolites, including this compound and N-desmethylrufloxacin, but concluded that humans are unable to form these two specific metabolites in detectable amounts. nih.gov Other research on rufloxacin has tended to focus on different metabolites, such as the N-desmethyl derivative, or on the photodegradation pathways that lead to other structural modifications. nih.govnih.govnih.gov

This scarcity of data defines the current research landscape and simultaneously illuminates numerous unexplored avenues for investigation. The field is open for foundational research into this specific compound.

Key Unexplored Avenues Include:

Chemical Synthesis and Characterization: There is a need for the development and validation of a robust synthetic route to produce pure this compound. jchemrev.comorganic-chemistry.org This would enable detailed structural elucidation (e.g., via NMR and X-ray crystallography) and provide the necessary standard for analytical and biological studies.

Biological Activity Assessment: A fundamental question is whether this compound retains any of the antibacterial properties of its parent compound. In vitro studies against a panel of clinically relevant bacteria are needed to determine its minimum inhibitory concentrations (MICs).

Metabolic Profiling: Although one study indicated a lack of formation in humans, further investigation using modern, highly sensitive analytical techniques could re-examine whether this compound is formed as a minor metabolite in vivo or through in vitro models using liver microsomes from different species. nih.gov

Environmental Fate and Ecotoxicity: Research is needed to understand how this compound behaves in the environment. Studies on its stability, potential for photodegradation, and toxicity to aquatic and terrestrial organisms would provide a comprehensive environmental risk assessment. mdpi.comijesrr.org

Interactive Data Tables

Table 1: Chemical Identity of Rufloxacin and Its Sulfoxide Derivative

| Property | Rufloxacin | This compound |

|---|---|---|

| Molecular Formula | C₁₇H₁₈FN₃O₃S | C₁₇H₁₈FN₃O₄S |

| IUPAC Name | 7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | 7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxido-4-thia-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

| CAS Number | 101363-10-4 | 132843-25-5 |

| Key Functional Group | Thioether (Sulfide) | Sulfoxide |

Table 2: Proposed Future Research Directions for this compound

| Research Area | Objective | Potential Impact |

|---|---|---|

| Chemical Synthesis | To develop a reliable method for synthesizing pure this compound. | Provides material for all subsequent research and establishes foundational chemistry. |

| Antibacterial Profiling | To determine the in vitro activity against various bacterial strains. | Clarifies whether it is an active metabolite or an inactive degradation product. |

| Pharmacokinetics | To investigate its absorption, distribution, metabolism, and excretion (ADME) properties in animal models. | Provides insight into its potential behavior and persistence in biological systems. |

| Toxicology | To assess its cytotoxicity and potential for inducing phototoxicity. | Determines its safety profile compared to the parent drug, rufloxacin. |

| Environmental Studies | To study its stability, degradation pathways, and ecotoxicity. | Informs environmental risk assessments for rufloxacin and its derivatives. |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Ciprofloxacin (B1669076) |

| Enrofloxacin (B1671348) |

| Esomeprazole |

| Levofloxacin |

| Moxifloxacin |

| N-acetyl-ciprofloxacin |

| N-desmethylrufloxacin |

| N-formyl-ciprofloxacin |

| Norfloxacin (B1679917) |

| Ofloxacin (B1677185) |

| Rufloxacin |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-6-(4-methylpiperazin-1-yl)-4,10-dioxo-4λ4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4S/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)26(25)7-6-21(13)9-11(15(10)22)17(23)24/h8-9H,2-7H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXCIMXSSOUZGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C4=C2S(=O)CCN4C=C(C3=O)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30906066 | |

| Record name | 9-Fluoro-10-(4-methylpiperazin-1-yl)-1,7-dioxo-2,3-dihydro-1H,7H-1lambda~4~-[1,4]thiazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30906066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101337-89-7 | |

| Record name | Rufloxacin sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101337897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluoro-10-(4-methylpiperazin-1-yl)-1,7-dioxo-2,3-dihydro-1H,7H-1lambda~4~-[1,4]thiazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30906066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies for Rufloxacin Sulfoxide

Chemo-Enzymatic and Biocatalytic Approaches in Rufloxacin (B1680270) Sulfoxide (B87167) Synthesis

The synthesis of chiral sulfoxides is a key challenge in organic chemistry, and biocatalysis has emerged as a powerful tool for achieving high enantioselectivity under mild conditions. nih.gov Chemo-enzymatic processes, which integrate chemical reactions with biological transformations, offer efficient and sustainable pathways to high-value compounds. nih.govmdpi.com

Biocatalytic approaches for producing enantioenriched sulfoxides primarily involve two strategies: the asymmetric oxidation of prochiral sulfides and the kinetic resolution of racemic sulfoxides. nih.govrsc.org Enzymes such as Baeyer-Villiger monooxygenases (BVMOs) have proven effective in catalyzing the asymmetric oxidation of sulfides to generate chiral sulfoxide drugs with high enantiomeric excess. rsc.org

Alternatively, the kinetic resolution of racemic sulfoxides can be achieved using reductive enzymes. nih.gov This method relies on the selective reduction of one sulfoxide enantiomer back to the corresponding sulfide (B99878), leaving the other enantiomer in high purity. nih.govalmacgroup.com Two main classes of enzymes are employed for this purpose: methionine sulfoxide reductases (Msr) and dimethyl sulfoxide (DMSO) reductases. nih.govnih.gov For instance, MsrA enzymes have been used to prepare (R)-sulfoxides with excellent enantioselectivity (ee > 99%) and high substrate tolerance. nih.govresearchgate.net This approach provides a valuable alternative to asymmetric oxidation for accessing specific sulfoxide enantiomers. nih.gov

While these biocatalytic and chemo-enzymatic strategies are well-established for a variety of chiral sulfoxides, their specific application to the synthesis of rufloxacin sulfoxide is not extensively detailed in the current literature. However, these methodologies represent a promising avenue for the future development of efficient and stereoselective synthetic routes to the individual enantiomers of this compound.

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The presence of a stereogenic sulfur atom makes the stereoselective synthesis of this compound crucial, as different enantiomers can have distinct biological activities. nih.gov The preparation of enantiomerically pure sulfoxides can be achieved through two main pathways: direct asymmetric synthesis or the resolution of a racemic mixture. rsc.org

Modern stereoselective synthesis often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the sulfide oxidation. nih.govsemanticscholar.org Palladium-catalyzed enantioselective arylation of sulfenate anions is one such advanced method that has been used to synthesize a wide range of chiral sulfoxides with high enantiomeric excess. nih.gov

Chiral resolution is a common technique for separating enantiomers from a racemic mixture. wikipedia.org This can be accomplished by several methods, including:

Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic sulfoxide with a chiral resolving agent to form a pair of diastereomers, which can then be separated by crystallization due to their different solubilities. wikipedia.org

Chiral Column Chromatography: This is a widely used analytical and preparative technique for separating enantiomers. nih.gov Racemic mixtures are passed through a stationary phase containing a chiral selector, leading to differential retention of the enantiomers and enabling their separation. nih.gov Various chiral stationary phases (CSPs) are available, and the choice of CSP and mobile phase is critical for achieving optimal resolution. nih.gov

A systematic study on the chiral separation of four different sulfoxide drugs demonstrated the effectiveness of various polysaccharide-based chiral columns, such as Chiralpak AD-H and Chiralcel OD-H, in resolving enantiomers. nih.gov The separation conditions and results from that study are summarized below, illustrating a general methodology applicable to chiral sulfoxides.

| Compound | Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Resolution (Rs) | Selectivity (α) |

|---|---|---|---|---|---|

| Omeprazole | Chiralpak AD-H | n-Hex/EtOH (80/20) | 1.0 | 6.63 | 2.22 |

| Lansoprazole | Chiralcel OD-H | n-Hex/EtOH (80/20) | 1.0 | 3.48 | 1.49 |

| Pantoprazole | Chiralpak AS-H | n-Hex/EtOH/MeOH (50/25/25) | 0.8 | 7.46 | 2.15 |

| Rabeprazole | Chiralpak AD-H | n-Hex/EtOH (70/30) | 1.0 | 8.39 | 2.78 |

Data adapted from a study on the chiral resolution of sulfoxide drugs. nih.gov this compound was not included in this specific study, but the data illustrates the general applicability of the technique.

Optimization of Reaction Pathways and Precursor Chemistry for this compound Formation

The synthesis of rufloxacin, the precursor to this compound, has been optimized to improve yields and avoid unstable intermediates. An efficient process starts from ethyl 2,3,5-trifluoro-4-(4-methylpiperazin-l-yl)benzoylacetate. google.comgoogle.com A key feature of an improved pathway is the use of a stable quinolone disulfide intermediate, which circumvents the sensitive intermediates described in earlier synthetic routes. google.com

The general synthetic pathway involves several key steps:

Reaction with N,N-dimethylformamide dimethyl acetal: The initial benzoylacetate precursor is reacted to prepare for the subsequent ring formation. google.com

Formation of the Quinolone Disulfide: The resulting compound is reacted with 2-aminoethanethiol hydrochloride to form a stable quinolone disulfide. This intermediate is a novel compound that can be isolated. google.com

Reductive Cleavage: The disulfide is reduced to a mercaptane using a reducing agent like sodium hydride or triphenylphosphine. google.comgoogle.com

Cyclization: The mercaptoethyl quinolone is then cyclized "in situ" with a base in an organic solvent to form the thiazino[2,3,4-ij]quinoline ring system of the rufloxacin ester. google.com

The subsequent formation of this compound would involve the selective oxidation of the sulfide moiety within the rufloxacin structure.

The table below details key precursors and reagents involved in the synthesis of rufloxacin.

| Role | Chemical Name |

|---|---|

| Starting Precursor | Ethyl 2,3,5-trifluoro-4-(4-methylpiperazin-l-yl)benzoylacetate |

| Intermediate | Quinolone disulfide |

| Intermediate | Mercaptoethyl quinolone |

| Reagent | N,N-dimethylformamide dimethyl acetal |

| Reagent | 2-aminoethanethiol hydrochloride |

| Reducing Agent | Sodium hydride or Triphenylphosphine |

| Solvent | N,N-dimethylacetamide |

| Base | Sodium hydroxide (B78521) or Potassium carbonate |

Data compiled from patents describing the synthesis of rufloxacin. google.comgoogle.com

Design and Synthesis of Novel Analogs and Derivatives of this compound

The modification of the fluoroquinolone scaffold is a well-established strategy for developing novel therapeutic agents with improved properties. orientjchem.orgnih.govresearchgate.net The core structure of rufloxacin offers several sites for derivatization to generate novel analogs of its sulfoxide metabolite.

Key strategies for creating novel derivatives include:

Modification at the C-3 Carboxylic Acid: The carboxylic acid group is essential for activity but can be converted into other functional groups to create prodrugs or hybrid molecules. For instance, it can be converted to an acid hydrazide, which then serves as a synthon for condensation with various aldehydes or ketones to form hydrazones. nih.gov This position has also been used to link fluoroquinolones to other heterocyclic systems like oxadiazoles, triazoles, or thiazoles. nih.gov

Formation of Hybrid Molecules: A significant area of research involves creating hybrid compounds by linking two fluoroquinolone units. Chinese researchers have patented the synthesis of bis-fluoroquinolone derivatives of several agents, including rufloxacin, linked by moieties such as oxadiazole carbamide or thiadiazole urea. nih.gov

Substitution at the C-7 Piperazine (B1678402) Ring: The 4-methylpiperazine group at the C-7 position is another common site for modification. The secondary amine of the piperazine ring in related quinolones can be used for reductive amination reactions to introduce diverse substituents. researchgate.net

The table below summarizes various approaches to synthesizing novel fluoroquinolone derivatives that could be applied to this compound.

| Modification Site | Derivative Type | Synthetic Strategy |

|---|---|---|

| C-3 Carboxylic Acid | Hydrazones | Conversion to acid hydrazide followed by condensation with aldehydes/ketones. nih.gov |

| C-3 Carboxylic Acid | Oxadiazole/Thiadiazole Hybrids | Formation of oxadiazolthiones via treatment of hydrazides with carbon disulfide. nih.gov |

| C-3 Carboxylic Acid | Bis-Fluoroquinolones | Linking two fluoroquinolone units via oxadiazole carbamide linkers. nih.gov |

| C-7 Piperazine Ring | N-Substituted Analogs | Reductive amination with various aldehydes and a reducing agent. researchgate.net |

These derivatization strategies provide a framework for the rational design and synthesis of new this compound analogs, potentially leading to compounds with novel or enhanced biological activities.

Molecular Structure, Conformation, and Spectroscopic Characterization of Rufloxacin Sulfoxide

Computational Chemistry and Molecular Modeling of Rufloxacin (B1680270) Sulfoxide (B87167)

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for elucidating the electronic structure and predicting the reactivity of chemical compounds. These methods provide insights into molecular geometry, electron distribution, and the nature of chemical bonds. For rufloxacin sulfoxide, such calculations would typically involve:

Electronic Structure: Determining the ground-state electronic configuration, including the energies of frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO). The HOMO-LUMO gap is a critical parameter indicative of a molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity researchgate.net.

Molecular Electrostatic Potential (MEP): Mapping the distribution of electrostatic potential around the molecule. MEP maps help identify regions prone to electrophilic or nucleophilic attack and can indicate sites for hydrogen bonding interactions journalirjpac.comekb.egscience.gov.

These calculations are typically performed in both the gas phase and in solution, incorporating solvent effects using models like the Polarizable Continuum Model (PCM) to better reflect the molecule's behavior in a realistic environment researchgate.netscience.gov. While specific quantum chemical data for this compound were not found in the provided literature, these methods would be applied to generate data such as that illustrated in Table 1.

Table 1: Example Quantum Chemical Descriptors for this compound (Illustrative Data)

| Descriptor | Value (eV) | Description |

| HOMO Energy | -5.50 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.20 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.30 | Difference between LUMO and HOMO energies, related to reactivity. |

| Ionization Potential | 5.50 | Minimum energy required to remove an electron. |

| Electron Affinity | 1.20 | Energy released when an electron is added. |

| Chemical Hardness (η) | 2.15 | Resistance to charge transfer; half the HOMO-LUMO gap. |

| Chemical Softness (S) | 0.46 | Inverse of chemical hardness; ease of charge transfer. |

| Electrophilicity Index | 4.25 | Measure of a molecule's ability to accept electrons. |

Note: The values presented in this table are hypothetical and are intended to illustrate the type of data generated by quantum chemical calculations for a molecule like this compound.

Conformational Analysis and Energy Landscape Mapping

Understanding the three-dimensional structure and flexibility of a molecule is crucial for predicting its interactions and behavior. Conformational analysis aims to identify all possible spatial arrangements (conformers) of a molecule and determine their relative stabilities. This is often achieved through computational methods that explore the molecule's potential energy surface.

Conformational Analysis: Techniques like molecular mechanics or quantum chemical calculations are used to systematically rotate bonds and identify low-energy conformations. The relative energies of these conformers dictate their population at a given temperature.

Energy Landscape Mapping: The concept of an "energy landscape" visualizes how a molecule's energy changes as its atomic coordinates are altered. For flexible molecules, this landscape can be complex, featuring multiple minima (stable conformers) and transition states connecting them. Mapping these landscapes helps understand the pathways of conformational changes, which are fundamental to molecular function and dynamics biorxiv.orgnih.govchemrxiv.orgbiorxiv.orgnih.gov.

Table 2: Example Conformational Analysis of this compound (Illustrative Data)

| Conformer ID | Relative Energy (kcal/mol) | Description of Key Features (e.g., sulfoxide orientation, ring puckering) |

| Conformer 1 | 0.00 | Sulfoxide oxygen pointing towards the quinolone ring. |

| Conformer 2 | 1.25 | Sulfoxide oxygen pointing away from the quinolone ring. |

| Conformer 3 | 2.80 | Rotated piperazine (B1678402) ring, sulfoxide in intermediate position. |

Note: The conformer IDs and energy values are hypothetical and serve to demonstrate the output of a conformational analysis study.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are powerful computational tools that model the time-dependent behavior of atoms and molecules by solving Newton's equations of motion. This allows researchers to study molecular dynamics, interactions, and properties in various environments. For this compound, MD simulations could be employed to investigate its behavior in:

Aqueous Solutions: Given its role as a metabolite and the general biological relevance of water as a solvent, simulations in aqueous environments are crucial. These studies can elucidate hydration shells, hydrogen bonding patterns, and solvation free energies researchgate.netnsf.govrsc.orgnih.gov.

Biological Fluids: Simulating this compound in environments mimicking plasma or urine could provide insights into its distribution and stability within the body nih.gov.

Interactions with Biomolecules: MD simulations could explore how this compound interacts with biological targets, such as DNA, as rufloxacin itself has been studied in this context nsf.govmit.edu.

Although specific MD simulation studies on this compound were not detailed in the provided search results, such simulations are instrumental in understanding its solvation properties, conformational dynamics, and potential interactions in biological systems. Table 3 presents an example of parameters and potential properties that might be investigated.

Table 3: Example Molecular Dynamics Simulation Parameters and Properties for this compound (Illustrative Data)

| Parameter/Property | Value/Description | Environment/Conditions |

| Force Field | CHARMM/AMBER/OPLS (specific to molecule) | N/A |

| Solvent | Water | Explicit solvent model |

| Temperature | 300 K (27 °C) | NVT or NPT ensemble |

| Simulation Time | 100 ns | Periodic boundary conditions |

| Solvation Free Energy | -15.2 kcal/mol (hypothetical) | Water |

| Diffusion Coefficient | 1.5 x 10⁻⁵ cm²/s (hypothetical) | Water |

| Radial Distribution Function (RDF) for Sulfoxide Oxygen | Peak at ~2.8 Å from water oxygen (hypothetical) | Water |

Note: The values and properties in this table are hypothetical and illustrate the type of output from MD simulations for a molecule like this compound in a specific environment.

Mechanistic Investigations of Rufloxacin Sulfoxide S Biochemical and Molecular Interactions

In Vitro Studies of Molecular Target Interactions (e.g., DNA Gyrase, Topoisomerase IV)

In vitro studies are fundamental to characterizing the direct interactions between Rufloxacin (B1680270) and its molecular targets, providing quantitative data on binding affinity and inhibitory potency.

Rufloxacin functions by stabilizing the covalent complexes formed between DNA topoisomerases and their DNA substrates, thereby preventing the resealing of DNA breaks. This stabilization leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death (bactericidal effect).

DNA Gyrase Inhibition: Rufloxacin has demonstrated inhibitory activity against bacterial DNA gyrase. For instance, it inhibits the DNA gyrase from Micrococcus luteus with an IC50 value of 1.5 mM. jppres.com Furthermore, Rufloxacin inhibits DNA synthesis in various bacterial species, with reported IC50 values for DNA synthesis inhibition including:

Staphylococcus aureus: 0.93 μg/mL jppres.com

Escherichia coli: 1.03 μg/mL jppres.com

Pseudomonas aeruginosa: 38.8 μg/mL jppres.com

Klebsiella pneumoniae: 0.55 μg/mL jppres.com

Enterobacter cloacae: 0.66 μg/mL jppres.com

The general mechanism involves the formation of a stable ternary complex comprising the drug, the enzyme (DNA gyrase), and the DNA substrate. This complexation blocks the catalytic activity of the enzyme, arresting DNA replication and leading to lethal DNA damage. fortunejournals.comresearchgate.netscialert.netmdpi.com

Topoisomerase IV Inhibition: Similar to DNA gyrase, topoisomerase IV is a critical target for fluoroquinolones. Inhibition of topoisomerase IV interferes with the separation of interlinked daughter DNA molecules during cell division, further contributing to bacterial cell death. scialert.netasm.orgpatsnap.com While specific kinetic data (e.g., Ki values) for Rufloxacin's interaction with topoisomerase IV are less detailed in the provided search results, its classification as a Topoisomerase II Inhibitor underscores its activity against this enzyme class. patsnap.com

Table 1: In Vitro Inhibition Data for Rufloxacin

| Target Enzyme/Process | Bacterial Species (if specified) | IC50 Value | Reference |

| DNA Gyrase | Micrococcus luteus | 1.5 mM | jppres.com |

| DNA Synthesis | Staphylococcus aureus | 0.93 μg/mL | jppres.com |

| DNA Synthesis | Escherichia coli | 1.03 μg/mL | jppres.com |

| DNA Synthesis | Pseudomonas aeruginosa | 38.8 μg/mL | jppres.com |

| DNA Synthesis | Klebsiella pneumoniae | 0.55 μg/mL | jppres.com |

| DNA Synthesis | Enterobacter cloacae | 0.66 μg/mL | jppres.com |

Biophysical techniques provide insights into the nature of the binding interactions between Rufloxacin and its target enzymes.

Fluorescence Quenching: Studies have indicated that Rufloxacin's fluorescence is quenched, suggesting an interaction with both DNA and deoxyguanosine (dGuo). This observation points towards direct binding events involving these biomolecules. fortuneonline.org

Hydrogen Bonding and Hydrophobic Interactions: Rufloxacin Hydrochloride has been shown to interact with topoisomerase II, demonstrating a distinct binding affinity that stabilizes the enzyme-DNA complex. This interaction is mediated by specific hydrogen bonding and hydrophobic interactions, which are crucial for modulating the enzyme's activity and influencing DNA topology. These molecular forces facilitate alterations in the enzyme's conformational states, thereby affecting the kinetics of DNA strand passage and supercoiling dynamics. scbt.com

Structure-Activity Relationship (SAR) Studies for Rufloxacin Sulfoxide (B87167) and its Analogs

Structure-activity relationship studies are vital for understanding how modifications to the chemical structure of quinolones influence their antibacterial potency and target interaction. While specific SAR studies focused solely on Rufloxacin sulfoxide are not explicitly detailed, general SAR principles for fluoroquinolones provide a framework.

Core Structure: The 4-pyridone-3-carboxylic acid moiety, fused with an aromatic ring at positions 5 and 6, forms the essential pharmacophore for antibacterial activity. nih.govbrieflands.combiorxiv.orgrjptonline.orgmdpi.com

C6-Fluoro Group: The presence of a fluorine atom at the C6 position significantly enhances antibacterial activity, increasing potency by 5- to 100-fold compared to non-fluorinated analogs. nih.govbrieflands.combiorxiv.orgmdpi.com

C7 Substituent: The nature of the substituent at the C7 position, typically a cyclic amine like piperazine (B1678402), profoundly impacts the spectrum of activity, potency, and pharmacokinetic properties. Rufloxacin features a piperazine ring at this position. fortunejournals.comnih.govbrieflands.comrjptonline.org

Other Key Positions: The C3-carboxyl group and the C4-oxo group are critical for binding to the target enzymes. nih.govbiorxiv.org Modifications at positions like C1, C5, and C8 can also influence activity and pharmacokinetic profiles. brieflands.comrjptonline.org

Table 2: Key Structural Features and Their Impact in Fluoroquinolone SAR

| Structural Feature | Position | Impact on Activity/Properties | Relevance to Rufloxacin |

| 4-Pyridone-3-carboxylic acid | Core | Essential for binding to target enzymes (DNA gyrase/Topoisomerase IV). | Present |

| Fluoro group | C6 | Significantly enhances antibacterial activity and potency. | Present |

| Piperazine ring | C7 | Influences spectrum, potency, and pharmacokinetics; crucial for target interaction. | Present |

| Oxo group | C4 | Important for binding to target enzymes. | Present |

| Fused ring system | C5, C6 | Contributes to the overall structure and activity. Rufloxacin has a fused ring between positions 1 and 8. | Present |

Computational Approaches to Ligand-Receptor Docking and Binding Free Energy Calculations

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are extensively employed to predict and analyze the binding of quinolones to their targets.

Molecular Docking: Docking studies have been performed on Rufloxacin and its analogs against bacterial DNA gyrase. These studies predict the binding pose and affinity of the drug within the enzyme's active site. For instance, docking Rufloxacin to E. coli DNA gyrase has yielded binding energy values, with one study reporting -7.1710 Kcal/mol. jppres.comresearchgate.net The interactions often involve key amino acid residues within the enzyme's binding pocket, such as Asp87, Thr88, Arg91, and Met92, which are critical for quinolone binding. jppres.comresearchgate.netmdpi.comals-journal.com

Metabolic Transformations and Environmental Fate of Rufloxacin Sulfoxide

Microbial Biotransformation Pathways of Rufloxacin (B1680270) Sulfoxide (B87167) in Environmental Microorganisms

Specific studies detailing the microbial biotransformation pathways of Rufloxacin sulfoxide by environmental microorganisms are not extensively documented in the provided literature. However, research on other quinolone antibiotics, such as norfloxacin (B1679917) (NOR), enrofloxacin (B1671348) (ENR), ciprofloxacin (B1669076) (CIP), and ofloxacin (B1677185) (OFLX), indicates that microbial degradation can occur through various mechanisms. These include oxygenation, dealkylation, and cleavage of the piperazine (B1678402) ring frontiersin.org. For instance, Lactobacillus reuteri WQ-Y1 has demonstrated the ability to degrade fluoroquinolones with piperazine ring structures frontiersin.org. While sulfoxide formation is a known metabolic transformation for some organic compounds, direct evidence for the microbial production or degradation of this compound in environmental settings remains scarce in the reviewed sources.

Photodegradation and Hydrolytic Stability of this compound in Aquatic and Atmospheric Systems

Adsorption, Desorption, and Persistence Characteristics in Soil and Sediment Matrices

Fluoroquinolones (FQs) generally exhibit strong adsorption characteristics to soil and sediment matrices, primarily due to interactions with minerals and organic matter unibas.itresearchgate.net. This adsorption contributes to their persistence in the environment unibas.it. While FQs have been detected in soil and sediment researchgate.net, specific data on the adsorption, desorption kinetics, and persistence (e.g., half-life) of this compound in these compartments were not found in the reviewed search results.

Environmental Transport and Distribution Modeling of this compound in Various Ecosystems

Pharmaceuticals, including FQs, enter the environment through various routes, such as the discharge of treated and untreated wastewater, and agricultural runoff from contaminated manure or irrigation water unibas.itresearchgate.nettesisenred.net. Conventional wastewater treatment plants (WWTPs) often fail to completely remove these compounds tesisenred.net. Consequently, FQs have been detected in surface water, groundwater, and other environmental matrices researchgate.net. However, specific environmental transport and distribution modeling studies focusing on this compound were not identified within the provided snippets.

Assessment of Bioaccumulation Potential in Non-Human Organisms (e.g., Algae, Invertebrates)

Residues of fluoroquinolones have been detected in various aquatic organisms, including phytoplankton, zooplankton, shrimp, and fish, with reported concentrations ranging from non-detectable to significant levels researchgate.netmdpi.com. FQs tend to bioaccumulate more in organisms with higher lipid content mdpi.com. Studies have analyzed FQs in fish tissues such as muscle and liver, as well as in biofluids like plasma and bile researchgate.net. Nevertheless, specific assessments of the bioaccumulation potential of this compound in non-human organisms, such as algae or invertebrates, were not found in the provided literature.

Advanced Analytical Methodologies for Detection and Quantification of Rufloxacin Sulfoxide

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating rufloxacin (B1680270) sulfoxide (B87167) from interfering substances. The choice of technique depends on the analyte's properties, the sample matrix, and the analytical objective, such as quantification, purity assessment, or identification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of non-volatile compounds like rufloxacin sulfoxide. The development of a reliable HPLC method requires careful optimization of several parameters to achieve adequate separation and sensitivity.

Method development typically begins with the selection of a suitable stationary phase, most commonly a reversed-phase column such as a C18. japsonline.comresearchgate.net The mobile phase composition, a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid solution) and an organic modifier (e.g., acetonitrile (B52724) or methanol), is adjusted to optimize the retention time and peak shape of this compound. ajol.infowjpmr.com Isocratic elution is often preferred for its simplicity, but gradient elution may be necessary for complex samples. ajol.info Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance, such as 278 nm or 295 nm. japsonline.combohrium.com

Validation of the developed HPLC method is essential to ensure its reliability and is performed according to guidelines such as those from the International Council for Harmonisation (ICH). japsonline.comyoutube.com Key validation parameters include:

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Precision: Assessed through intra-day and inter-day analysis of replicate samples to determine the method's repeatability and intermediate precision, with results typically expressed as the relative standard deviation (%RSD). ajol.infowjpmr.com

Accuracy: Determined by recovery studies in spiked samples, ensuring the method can accurately quantify the analyte in the matrix. wjpmr.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present. ajol.info

Table 1: Example Parameters for HPLC Method Development for Fluoroquinolone Metabolites

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | japsonline.comresearchgate.net |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) | ajol.info |

| Flow Rate | 1.0 mL/min | researchgate.netajol.info |

| Detection | UV at 278-295 nm | japsonline.combohrium.com |

| Injection Volume | 10-20 µL | ajol.info |

| Temperature | Ambient (25 °C) | researchgate.net |

Gas Chromatography (GC) with Advanced Detection for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, pharmaceuticals like rufloxacin and its sulfoxide metabolite are typically non-volatile and thermally labile due to the presence of polar functional groups (e.g., carboxylic acid, amine). nih.gov Therefore, a chemical derivatization step is mandatory to convert them into more volatile and thermally stable analogues suitable for GC analysis. jfda-online.comsigmaaldrich.com

The derivatization process involves reacting the analyte with a specific reagent to block polar functional groups. sigmaaldrich.com Common derivatization approaches for compounds with active hydrogens, such as those in this compound, include:

Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com

Alkylation: Employing reagents such as trimethylsilyldiazomethane (B103560) (TMSD) to convert carboxylic acids into their corresponding methyl esters. nih.gov

Acylation: Using fluoroacylating agents to create derivatives that are highly volatile and detectable. jfda-online.com

Once derivatized, the sample is injected into the GC system, where the derivatives are separated on a capillary column. Advanced detectors like the Flame Ionization Detector (FID) or, more commonly, a Mass Spectrometer (MS) are used for detection and quantification. nih.govresearchgate.net

Table 2: Common Derivatization Reagents for GC Analysis of Polar Analytes

| Reagent Class | Example Reagent | Target Functional Group(s) | Reference |

|---|---|---|---|

| Silylating Agents | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Alcohols, Carboxylic Acids, Amines | sigmaaldrich.com |

| Alkylating Agents | TMSD (trimethylsilyldiazomethane) | Carboxylic Acids | nih.gov |

| Acylating Agents | MBTFA (N-Methyl-bis(trifluoroacetamide)) | Primary and Secondary Amines, Alcohols | jfda-online.com |

Chiral Chromatography for Enantiomeric Purity Assessment

Rufloxacin is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. wvu.edu Consequently, its metabolite, this compound, is also chiral. Enantiomers can exhibit different pharmacological and toxicological properties, making their separation and individual quantification crucial. wvu.edu

Chiral chromatography, particularly chiral HPLC, is the most effective method for separating enantiomers. chromatographyonline.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are widely used for this purpose. chromatographyonline.comnih.gov

Method development for chiral separations involves screening different CSPs and mobile phases (both normal-phase and reversed-phase) to find the optimal conditions for resolution. chromatographyonline.comsigmaaldrich.com Normal-phase systems often use mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol), while reversed-phase systems use aqueous buffers with organic modifiers. chromatographyonline.comnih.gov The addition of small amounts of acidic or basic modifiers can significantly improve peak shape and resolution. chromatographyonline.com

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of chemical compounds. When coupled with a chromatographic separation technique, it becomes a powerful tool for trace-level quantification and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying drug metabolites like this compound in complex biological matrices such as plasma, urine, and tissue. nih.govresearchgate.net This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov

In an LC-MS/MS system, after the analyte is separated on the LC column, it enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, where it is ionized. nih.gov The resulting precursor ion is selected in the first mass analyzer (a quadrupole) and fragmented in a collision cell. The resulting product ions are then analyzed in a second mass analyzer, providing a highly specific fragmentation pattern for the analyte. nih.gov

This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), allows for quantification at very low levels (ng/L or pg/mL) with minimal interference from the sample matrix. nih.govresearchgate.net Furthermore, LC-MS/MS is a key tool for metabolite identification. By analyzing the mass difference between the parent drug and its metabolites and interpreting the fragmentation patterns, the structure of unknown metabolites can be elucidated. researchgate.netijpras.com

Table 3: Typical LC-MS/MS Parameters for Fluoroquinolone Analysis

| Parameter | Description | Reference |

|---|---|---|

| LC System | UHPLC/HPLC with reversed-phase C18 column | researchgate.net |

| Mobile Phase | Gradient elution with water/methanol (B129727) or water/acetonitrile containing formic acid | researchgate.net |

| Ionization Source | Electrospray Ionization (ESI), positive mode | researchgate.net |

| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole-Linear Ion Trap (QqLIT) | nih.govresearchgate.net |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification | nih.gov |

| Sample Prep | Solid-Phase Extraction (SPE) or QuEChERS for biological/environmental samples | researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and In Vitro Sample Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for identifying and quantifying volatile and semi-volatile organic compounds in various samples. mdpi.com For the analysis of this compound in environmental samples (e.g., water, soil) or in samples from in vitro metabolism studies, GC-MS can be applied following the necessary derivatization step to increase volatility. nih.gov

The primary advantage of GC-MS is the high chromatographic resolution offered by capillary GC columns and the extensive, standardized mass spectral libraries available for compound identification. mdpi.com After separation on the GC column, the derivatized analyte enters the MS, where it is typically ionized by electron ionization (EI). This high-energy ionization technique produces reproducible fragmentation patterns that serve as a "fingerprint" for the molecule, allowing for confident identification by comparison with spectral libraries like the NIST/EPA/NIH Mass Spectral Library. wiley.com

For environmental analysis, sample preparation often involves a liquid-liquid extraction followed by solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences before derivatization and GC-MS analysis. nih.gov This approach enables the sensitive detection of this compound derivatives, contributing to the understanding of its environmental fate and persistence. nih.gov In in vitro studies, GC-MS can be used to profile metabolites produced in microsomal or cellular incubations. nih.gov

Immunoanalytical Methods for this compound Detection (e.g., ELISA Development)

Immunoanalytical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer high sensitivity and specificity for the detection of target analytes. The development of an ELISA for this compound would theoretically involve the production of antibodies that specifically recognize the sulfoxide metabolite. This process would entail the synthesis of a this compound hapten, which would then be conjugated to a carrier protein to elicit an immune response and generate the desired antibodies.

However, a review of the scientific literature reveals no evidence of the development of specific antibodies or ELISA kits for this compound. The primary reason for this is the lack of a biological matrix in which to detect this compound in human studies. The significant investment in time and resources required for antibody development is typically driven by the need to measure a compound in biological samples for pharmacokinetic, toxicological, or residue monitoring purposes. Given that this compound has not been identified as a human metabolite, the impetus for creating such an immunoassay has been absent.

For related fluoroquinolone compounds, immunoassays have been successfully developed. These assays generally target the core structure of the fluoroquinolone class or specific parent drugs. It is conceivable that some cross-reactivity with this compound could occur with antibodies raised against the parent rufloxacin molecule, though the specificity and sensitivity of such a cross-reaction are unknown without empirical testing.

Spectrophotometric and Spectrofluorometric Methodologies

Spectrophotometric and spectrofluorometric methods are valuable for the quantification of pharmaceutical compounds. These techniques rely on the principle that molecules absorb and re-emit light at specific wavelengths. Fluoroquinolones, including rufloxacin, are known to possess native fluorescence, which can be exploited for their sensitive determination.

A study on the simultaneous high-performance liquid chromatography (HPLC) analysis of rufloxacin and its potential metabolites, including this compound, utilized UV detection. While this study did not focus on developing a standalone spectrophotometric method, it did establish the chromatographic separation of this compound, which is a prerequisite for its quantification by UV-Vis spectrophotometry following separation.

Direct spectrophotometric or spectrofluorometric analysis of this compound in complex matrices would be challenging due to potential interference from the parent drug, rufloxacin, and other endogenous substances that may absorb or fluoresce in the same spectral region. Therefore, these methods would likely require a prior separation step, such as HPLC, to achieve the necessary selectivity.

No dedicated studies detailing the molar absorptivity, quantum yield, or optimal excitation and emission wavelengths specifically for the isolated this compound compound are readily available in the literature. Such fundamental photophysical characterization would be a necessary first step in the development of any quantitative spectrophotometric or spectrofluorometric method.

Sample Preparation Strategies from Diverse Matrices (e.g., Environmental, In Vitro Biological Cultures)

Effective sample preparation is a critical step in the analytical workflow, designed to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a detectable level. For this compound, the choice of sample preparation technique would depend on the matrix being investigated.

Environmental Matrices: The analysis of fluoroquinolones in environmental samples such as water and soil often employs solid-phase extraction (SPE). Various sorbents, including polymeric reversed-phase materials, have been shown to be effective for the extraction of fluoroquinolones from aqueous samples. The specific conditions for SPE, such as the pH of the sample and the choice of elution solvent, would need to be optimized for this compound. Given its likely polar nature as a sulfoxide, a hydrophilic-lipophilic balanced (HLB) polymer could be a suitable sorbent.

In Vitro Biological Cultures: For the extraction of this compound from in vitro biological cultures, such as microsomal incubations or cell cultures, protein precipitation followed by liquid-liquid extraction (LLE) or SPE would be common approaches. Protein precipitation with a solvent like acetonitrile or methanol would first be used to remove proteins. Subsequently, LLE with an appropriate organic solvent or SPE could be used to further clean up the sample and concentrate the analyte.

The following table outlines hypothetical sample preparation strategies for this compound, based on common methods for fluoroquinolones. It is important to reiterate that these are not based on published methods specifically for this compound but are extrapolated from existing knowledge.

| Matrix Type | Potential Sample Preparation Strategy | Key Parameters to Optimize |

| Environmental Water | Solid-Phase Extraction (SPE) | Sorbent type (e.g., HLB), sample pH, wash solvents, elution solvent |

| In Vitro Cell Culture | Protein Precipitation followed by SPE | Precipitating solvent, SPE sorbent and conditions |

| Microsomal Incubations | Quenching with organic solvent, centrifugation, direct injection or further cleanup by SPE | Quenching solvent, necessity of further cleanup |

Q & A

Q. How can researchers optimize the synthesis of Rufloxacin sulfoxide to ensure reproducibility?

To optimize synthesis, systematically vary reaction parameters (e.g., temperature, solvent, catalyst concentration) and use orthogonal analytical techniques (e.g., NMR, HPLC) to confirm purity and identity . Document all experimental conditions in detail, including purification steps and yields, adhering to journal requirements for supplementary data . For novel intermediates, provide spectral data (e.g., HRMS, IR) and compare with literature for known analogs .

Q. What analytical techniques are most suitable for characterizing this compound’s physicochemical properties?

Use hyphenated techniques like LC-MS for structural confirmation and purity assessment. For solubility and stability studies, employ UV-Vis spectroscopy under controlled pH and temperature conditions . Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) can elucidate polymorphic forms, critical for bioavailability studies . Ensure all methods are validated with positive/negative controls and replicate measurements .

Q. How should researchers design initial pharmacological studies to evaluate this compound’s antimicrobial activity?

Adopt a tiered approach:

- In vitro assays : Determine minimum inhibitory concentrations (MICs) against standard bacterial strains (e.g., E. coli, S. aureus) using broth microdilution, with ciprofloxacin as a positive control .

- Resistance profiling : Test against fluoroquinolone-resistant strains to assess cross-resistance risks.

- Statistical rigor : Use ANOVA with post-hoc tests to compare efficacy across concentrations, reporting p-values and confidence intervals .

Advanced Research Questions

Q. How can contradictions in this compound’s antimicrobial efficacy across studies be resolved?

Contradictions often arise from methodological variability (e.g., bacterial strain selection, culture media, endpoint criteria). Conduct a meta-analysis of published data to identify confounding variables . Validate findings using standardized protocols (e.g., CLSI guidelines) and report full experimental conditions, including batch-to-batch variability in compound purity . For conflicting in vivo results, consider pharmacokinetic factors like tissue penetration or metabolic stability .

Q. What experimental strategies can elucidate this compound’s mechanism of action at the molecular level?

- Proteomic profiling : Use affinity chromatography or pull-down assays to identify bacterial target proteins .

- Molecular docking : Model interactions with DNA gyrase or topoisomerase IV, comparing binding energies to fluoroquinolones .

- Resistance mutation analysis : Sequence resistant strains to pinpoint mutations in target enzymes, correlating with MIC shifts .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Incorporate physiologically based pharmacokinetic (PBPK) modeling to account for species-specific differences in metabolism and excretion . Validate models with in vivo data from rodent studies, measuring plasma/tissue concentrations via LC-MS/MS. Discuss limitations such as protein binding or efflux pump activity in the discussion section .

Methodological and Integrity Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (e.g., log-logistic models) to calculate EC50 values, ensuring adequate sample size (n ≥ 6 per group) . For toxicity studies, apply Kaplan-Meier survival analysis with hazard ratios. Always report effect sizes and avoid cherry-picking data to support hypotheses .

Q. How can researchers ensure ethical compliance when studying this compound in animal models?

Follow ARRIVE guidelines for experimental design transparency. Obtain institutional ethics committee approval and detail anesthesia, analgesia, and euthanasia protocols in the methods section . Include a statement on minimizing animal suffering and sample size justification .

Q. What strategies mitigate bias in comparative studies of this compound analogs?

- Blinding : Use coded samples during efficacy assessments.

- Randomization : Allocate treatment groups using stratified randomization based on weight/age.

- Negative controls : Include solvent-only and inactive analog groups to isolate compound-specific effects .

Q. How should researchers manage and share complex datasets for this compound studies?

Deposit raw data (e.g., spectral files, dose-response curves) in FAIR-aligned repositories like Zenodo or Figshare. Use standardized metadata templates to describe experimental conditions, ensuring interoperability . For computational studies, share scripts and molecular docking parameters via GitHub .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.